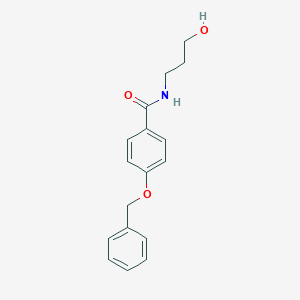![molecular formula C17H17Cl2N5O2 B499155 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine CAS No. 847467-86-1](/img/structure/B499155.png)
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound characterized by its unique structural features This compound contains a tetrazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tetrazole ring may also play a role in inhibiting certain enzymes critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to its combination of a tetrazole ring with dichlorophenyl and methoxy groups. This structural arrangement provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
847467-86-1 |
|---|---|
Molecular Formula |
C17H17Cl2N5O2 |
Molecular Weight |
394.3g/mol |
IUPAC Name |
N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-24-17(21-22-23-24)20-9-11-4-3-5-15(25-2)16(11)26-10-12-6-7-13(18)8-14(12)19/h3-8H,9-10H2,1-2H3,(H,20,21,23) |
InChI Key |
KOQXXAFXWRLZNS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
![5-bromo-N-[4-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B499078.png)

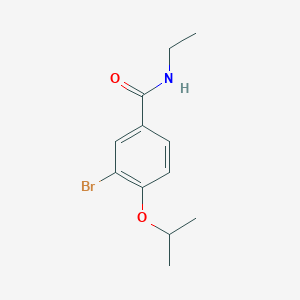
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)
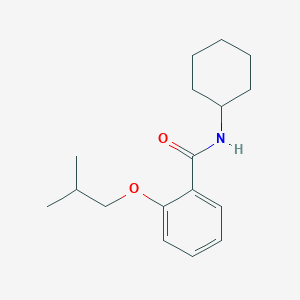
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)
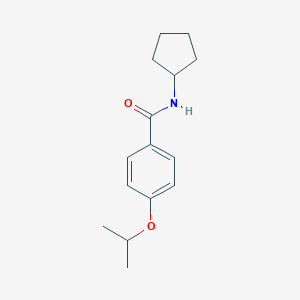
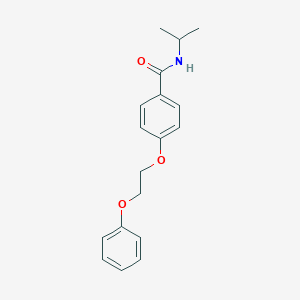
![3-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499092.png)
![N-[4-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B499093.png)
